Regioisomeric Scaffold Differentiation: [4,3-d] vs. [3,4-c] Pyrazolo-Isothiazole Fusion and Impact on Molecular Recognition
The [4,3-d] pyrazolo-isothiazole fusion of the target compound represents a structurally distinct regioisomer relative to the [3,4-c] scaffold exemplified by the antifungal lead G8 (4-methyl-6-phenyl-6H-pyrazolo[3,4-c]isothiazol-3-amine, CAS 107842-47-7). In the [4,3-d] isomer, the isothiazole sulfur is positioned at the ring junction distal to the pyrazole N1 nitrogen, whereas in the [3,4-c] isomer the sulfur is proximal to the pyrazole ring, resulting in a fundamentally different spatial orientation of the sulfur lone pair and altered π-electron delocalisation across the fused system [1]. This regioisomeric difference is evidenced by the distinct IUPAC naming conventions and InChI identifiers: the target compound has InChI=1S/C11H9N3S/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3, whereas G8 has an amino substituent at position 3 and a different ring fusion descriptor [2]. The patent literature explicitly distinguishes pyrazolo[4,3-d]thiazole derivatives as a novel scaffold class not previously described, underscoring the novelty and potential IP value of the [4,3-d] fusion geometry [1].
| Evidence Dimension | Regioisomeric ring fusion geometry and heteroatom positioning |
|---|---|
| Target Compound Data | [4,3-d] fusion: isothiazole sulfur distal to pyrazole N1; InChI=1S/C11H9N3S/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3 |
| Comparator Or Baseline | G8 (CAS 107842-47-7): [3,4-c] fusion with 3-NH₂ substituent; isothiazole sulfur proximal to pyrazole ring; distinct InChI and IUPAC descriptors |
| Quantified Difference | Structurally non-interchangeable regioisomers; distinct InChI, IUPAC names, and ring fusion descriptors |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI string comparison, and patent classification (US 7,772,261 vs. Pharm Biol 2011) |
Why This Matters
Regioisomeric scaffolds exhibit divergent biological target profiles and patent landscapes; procurement of the correct [4,3-d] isomer is essential for SAR integrity and freedom-to-operate in kinase inhibitor programmes.
- [1] Sanofi-Aventis. Pyrazolo[4,3-d]thiazole derivatives, and preparation and therapeutic application thereof. US Patent 7,772,261 B2. Issued August 10, 2010. View Source
- [2] European Chemical Biology Database (ECBD). EOS80471: 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole. sildrug.ibb.waw.pl. Accessed 2026. View Source
